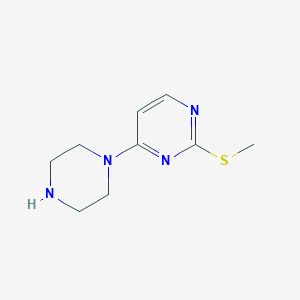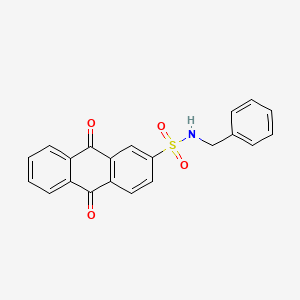
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine, also known as MS-PP, is a chemical compound that has been used in a range of scientific research applications. MS-PP has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to investigate a variety of biological processes.
Mécanisme D'action
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been shown to interact with proteins and enzymes, and to modulate their activity. It has been found to bind to the active sites of enzymes, and to inhibit their catalytic activity. It has also been found to interact with proteins, and to modulate their activity by altering their conformation.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and to modulate the activity of proteins. It has also been found to inhibit the formation of free radicals, and to reduce inflammation. In addition, it has been found to modulate the activity of certain hormones and neurotransmitters, and to regulate the activity of certain ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It also has a low toxicity, and it is not likely to cause adverse effects in humans. However, it has a limited range of biochemical and physiological effects, and it is not suitable for use in clinical trials.
Orientations Futures
There are a number of potential future directions for research using 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine. It could be used to investigate the role of metals in biological processes, and to develop new drugs that target specific proteins or enzymes. It could also be used to explore the structure and function of proteins, and to develop new methods for drug delivery. In addition, it could be used to study signal transduction pathways, and to develop new ways to modulate the activity of proteins and enzymes.
Méthodes De Synthèse
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be synthesized in two steps. First, a dicyclohexylcarbodiimide (DCC) is reacted with a piperazine-2-carboxylic acid to form an intermediate. The intermediate is then reacted with a methylsulfanyl-pyrimidine in the presence of a base (such as potassium carbonate) to form 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine. The reaction is carried out in an aqueous solution, and the product is isolated by filtration.
Applications De Recherche Scientifique
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and signal transduction pathways. It has also been used to study the structure and function of proteins, and to investigate the role of metals in biological processes.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPJHNDSTKPGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501082.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)
![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501105.png)
![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)
![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)